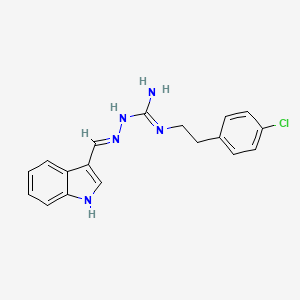
RXFP3 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXFP3 agonist 1 is a non-peptide compound that acts as an agonist for the relaxin family peptide-3 (RXFP3) receptor. The RXFP3 receptor is a G-protein-coupled receptor (GPCR) primarily expressed in the brain and is involved in various physiological processes, including metabolism, arousal, learning, and memory . This compound has shown potential in modulating food intake and stress responses in rodent models .
Preparation Methods
The synthesis of RXFP3 agonist 1 involves the use of disulfide-stabilized scaffolds to improve the structure and stability of the compound. Two different scaffolds, Veronica hederifolia Trypsin inhibitor (VhTI) and apamin, have been used for grafting important relaxin-3 B-chain residues . The synthetic route includes the following steps:
- Linear peptides are cleaved off the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), 3,6-dioxa-1,8-octanedithiol (DODT), and water (92.5:2.5:2.5:2.5) for 2 hours .
- The peptides are then purified and characterized using high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
RXFP3 agonist 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of linear peptides.
Common reagents used in these reactions include TFA, TIPS, DODT, and various amino acid derivatives . The major products formed from these reactions are stabilized peptide analogs with improved binding and activity at the RXFP3 receptor .
Scientific Research Applications
RXFP3 agonist 1 has several scientific research applications, including:
Neuropharmacology: The compound is used to study the role of the relaxin-3/RXFP3 signaling system in modulating food intake, stress responses, and anxiety-like behavior in rodent models.
Metabolism: This compound is used to investigate the effects of RXFP3 activation on metabolic processes and energy homeostasis.
Memory and Learning: The compound is employed in research on the septohippocampal system and its role in memory modulation.
Drug Development: This compound serves as a pharmacological tool and a potential drug lead for developing treatments for neuropharmacological diseases.
Mechanism of Action
RXFP3 agonist 1 exerts its effects by binding to the RXFP3 receptor, a G-protein-coupled receptor. Upon binding, the compound activates the receptor, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in cells . This activation modulates neuronal activity in various brain circuits, including the nucleus incertus and the paraventricular region of the hypothalamus . The relaxin-3/RXFP3 signaling system is involved in regulating arousal, circadian rhythms, feeding, metabolism, social behavior, and stress responses .
Comparison with Similar Compounds
RXFP3 agonist 1 is unique compared to other similar compounds due to its high selectivity and potency towards the RXFP3 receptor. Similar compounds include:
Relaxin-3: The endogenous ligand for RXFP3, which also activates RXFP1 and RXFP4 receptors.
R3/I5 Peptide: A chimeric peptide consisting of the B-chain of relaxin-3 and the A-chain of INSL5, which displays activity towards both RXFP3 and RXFP4.
WNN0109-C011: A small molecule agonist identified through high-throughput screening, which shows cross-reactivity with RXFP4.
This compound stands out due to its improved stability and selectivity, making it a valuable tool for investigating the physiological functions of RXFP3 and developing RXFP3-specific agonists .
Properties
Molecular Formula |
C18H18ClN5 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-[(E)-1H-indol-3-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C18H18ClN5/c19-15-7-5-13(6-8-15)9-10-21-18(20)24-23-12-14-11-22-17-4-2-1-3-16(14)17/h1-8,11-12,22H,9-10H2,(H3,20,21,24)/b23-12+ |
InChI Key |
ZENKUQGXHYGPAV-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






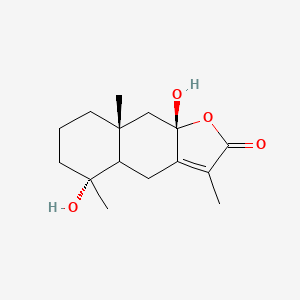
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
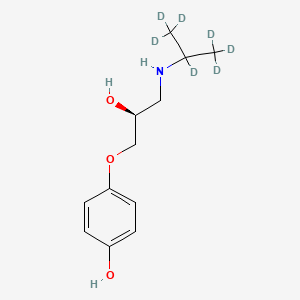

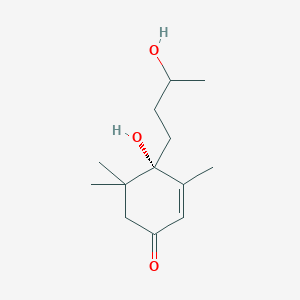
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
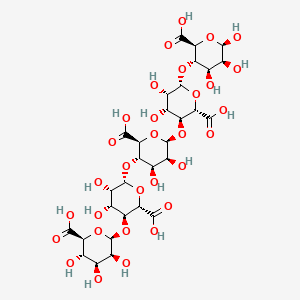

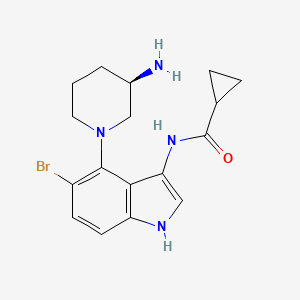
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
